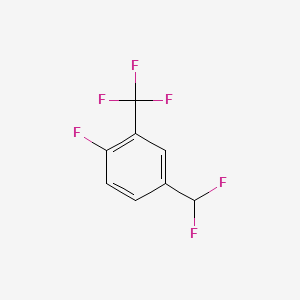

5-(Difluoromethyl)-2-fluorobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCWJUMFTVVKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673325 | |

| Record name | 4-(Difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214364-78-9 | |

| Record name | 4-(Difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Difluoromethyl)-2-fluorobenzotrifluoride CAS number and structure

An In-Depth Technical Guide to 5-(Difluoromethyl)-2-fluorobenzotrifluoride for Advanced Research

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 1214364-78-9), a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of three distinct fluorine-containing moieties—a trifluoromethyl group (CF₃), a difluoromethyl group (CF₂H), and an ortho-fluorine atom—endows this molecule with a unique combination of electronic and steric properties. This document details the compound's chemical identity, plausible synthetic strategies, and the profound impact of its constituent functional groups on molecular properties relevant to drug discovery. It is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar fluorinated building blocks in the design of novel, high-performance molecules.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzene derivative. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.[1][2] The arrangement of its electron-withdrawing groups creates a distinct electronic profile on the aromatic ring, influencing its reactivity and intermolecular interactions.

Structure:

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.Table 1: Core Properties of this compound

| Property | Value | Source/Note |

| CAS Number | 1214364-78-9 | [1][2] |

| Molecular Formula | C₈H₄F₆ | Calculated |

| Molecular Weight | 218.11 g/mol | Calculated |

| IUPAC Name | 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene | IUPAC Nomenclature |

| Appearance | Predicted: Colorless to light yellow liquid | Based on similar structures |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Chemical principles |

Synthesis and Mechanistic Considerations

A plausible synthetic strategy begins with a commercially available precursor, such as 2-bromo-5-fluorobenzotrifluoride, and proceeds through a cross-coupling or radical-based reaction to install the difluoromethyl group. The choice of this precursor is strategic; its synthesis is documented, and the bromo-substituent provides a versatile handle for further functionalization.[3][4][5]

Caption: A plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Precursor Synthesis: The synthesis of the key intermediate, 2-bromo-5-fluorobenzotrifluoride, often starts from 3-aminobenzotrifluoride.[4] The amino group is a powerful ortho-, para-director, but its reactivity necessitates protection before the bromination step to prevent side reactions and ensure regioselectivity. The subsequent conversion of the amino group to fluorine via the Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring.

-

Difluoromethylation: The introduction of the CF₂H group is a modern synthetic challenge. Traditional methods can be harsh. A state-of-the-art approach involves a visible-light-driven photocatalytic reaction.[6] This method is favored for its mild conditions and high functional group tolerance. An S-(difluoromethyl)sulfonium salt can serve as a difluoromethyl radical source, which then couples with the aryl bromide precursor to form the target molecule.[6]

The Impact of Fluorine Moieties in Drug Design

The utility of this compound as a building block stems directly from the predictable and beneficial ways its fluorine-containing groups can modulate the properties of a parent molecule.[7][8] This is a cornerstone of modern medicinal chemistry.

-

Trifluoromethyl Group (CF₃): This group is a strong electron-withdrawing group and is highly lipophilic. Its primary roles are to:

-

Increase Metabolic Stability: The CF₃ group acts as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[8]

-

Enhance Binding Affinity: Its lipophilicity can improve interactions with hydrophobic pockets in target proteins.

-

Modulate pKa: It can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH.

-

-

Difluoromethyl Group (CF₂H): The CF₂H group is a fascinating and increasingly popular moiety that offers a more nuanced modulation of properties compared to CF₃.[9][10]

-

Bioisostere: It is considered a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups because the hydrogen atom in the CF₂H group can act as a hydrogen bond donor.[9][11]

-

Fine-Tuning Lipophilicity: It is less lipophilic than a CF₃ group, providing medicinal chemists with a tool to fine-tune a compound's solubility and permeability profile.

-

Conformational Control: The group can influence the preferred conformation of a molecule, which can be critical for locking it into a bioactive shape.[11]

-

-

Aromatic Fluorine (-F): A single fluorine atom on the aromatic ring can subtly alter electronic distribution and block metabolic pathways without significantly increasing steric bulk.

Caption: The influence of fluorine moieties on key molecular and pharmacological properties.

Applications in Research and Development

Given its unique trifecta of fluorine functionalities, this compound is an exemplary scaffold for building complex molecules with highly tailored properties.

-

Pharmaceutical Development: This compound is an ideal starting point for synthesizing novel drug candidates. The distinct electronic nature of each position on the ring allows for selective subsequent reactions (e.g., nucleophilic aromatic substitution, metalation), enabling the assembly of diverse chemical libraries for screening against therapeutic targets.[12][13]

-

Agrochemicals: The same principles that benefit pharmaceuticals—enhanced potency and metabolic stability—are highly desirable in the design of next-generation herbicides and pesticides.[13]

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced polymers and liquid crystals due to their unique thermal and electronic properties.

Illustrative Experimental Protocol: Photocatalytic Difluoromethylation

The following protocol is a representative, self-validating methodology adapted from published procedures for the difluoromethylation of aryl halides.[6] It illustrates a state-of-the-art approach to installing the key CF₂H group.

Objective: To synthesize this compound from 2-Bromo-5-fluorobenzotrifluoride.

Materials:

-

2-Bromo-5-fluorobenzotrifluoride (1.0 eq)

-

S-(difluoromethyl)diarylsulfonium salt (e.g., Umemoto's reagent) (1.5 eq)

-

Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

-

Anhydrous, degassed solvent (e.g., Dimethylacetamide - DMA)

-

Inert gas atmosphere (Nitrogen or Argon)

-

Blue LED light source (λ ≈ 450 nm)

Step-by-Step Methodology:

-

Reactor Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromo-5-fluorobenzotrifluoride (1.0 eq), the S-(difluoromethyl)sulfonium salt (1.5 eq), and the photocatalyst (0.01-0.02 eq).

-

Inert Atmosphere: Seal the vial with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes. This is critical as oxygen can quench the excited state of the photocatalyst.

-

Solvent Addition: Add the anhydrous, degassed DMA via syringe. The reaction concentration is typically between 0.05 and 0.1 M.

-

Initiation of Reaction: Place the reaction vial approximately 1-2 cm from the blue LED light source and begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove the DMA and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Safety and Handling

Fluorinated organic compounds require careful handling in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of vapors and contact with skin and eyes. Safety data for structurally similar compounds indicate potential for skin, eye, and respiratory irritation.[14][15]

-

Thermal Decomposition: Heating to decomposition may release hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[14]

Always consult the material safety data sheet (MSDS) for the specific reagents being used before commencing any experimental work.

References

- Title: this compound Compound (CAS No. 1214364-78-9)

- Title: 5-Amino-2-fluorobenzotrifluoride(2357-47-3)

- Title: 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 Source: PubChem URL

- Title: 5-Amino-2-fluorobenzotrifluoride - Chem-Impex Source: Chem-Impex URL

- Title: 5-BROMO-2-(DIFLUOROMETHYL)

- Source: (Self-published)

- Title: 2-Fluorobenzotrifluoride CAS#: 392-85-8 Source: ChemicalBook URL

- Title: Aromatic fluorine compounds. I.

- Title: 18F-Difluoromethyl(ene)

- Title: 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4NO2 | CID 223094 Source: PubChem URL

- Source: Tokyo Chemical Industry (India) Pvt. Ltd.

- Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: NIH URL

- Title: The F-Difluoromethyl Group: Challenges, Impact and Outlook Source: ResearchGate URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Application of Fluorine - in Drug Discovery Source: PharmaBlock URL

- Title: CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride Source: Google Patents URL

- Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones Source: PMC - NIH URL

- Title: CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride Source: Google Patents URL

- Source: (No source specified)

- Title: 2-Bromo-5-fluorobenzotrifluoride - Apollo Scientific Source: Apollo Scientific URL

- Title: 5-(Difluoromethyl)

- Title: 127271-65-2|2-Fluoro-5-methoxybenzotrifluoride|BLD Pharm Source: BLD Pharm URL

- Title: Top 5-(Difluoromethyl)

- Title: 18F-Difluoromethyl(ene)

Sources

- 1. ministryofmaterial.com [ministryofmaterial.com]

- 2. CheMondis Marketplace [chemondis.com]

- 3. 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Benzotrifluorides for Drug Discovery: A Case Study on 5-(Difluoromethyl)-2-fluorobenzotrifluoride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated motifs are of paramount importance in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the benzotrifluoride scaffold and, more specifically, the introduction of a difluoromethyl group, present unique opportunities for fine-tuning molecular characteristics. This guide provides a comprehensive overview of the physicochemical properties of 5-(Difluoromethyl)-2-fluorobenzotrifluoride (CAS No. 1214364-78-9), a compound of growing interest in drug discovery programs. Due to the limited publicly available experimental data for this specific molecule, this guide will leverage data from closely related analogues and predictive models to offer valuable insights for researchers in the field.

Introduction: The Strategic Value of Fluorine in Drug Design

The incorporation of fluorine into small molecules can profoundly influence their biological activity.[1] The unique electronic properties of fluorine, being the most electronegative element, can alter the acidity and basicity of neighboring functional groups, modulate conformational preferences, and enhance metabolic stability by blocking sites of oxidative metabolism.[1] These attributes often translate into improved pharmacokinetic profiles, enhanced target selectivity, and increased potency of drug candidates.[1]

The trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups are particularly valuable substituents in this context. The -CF3 group is a strong electron-withdrawing group and can significantly impact the pKa of nearby functionalities. The -CHF2 group, while also electron-withdrawing, possesses a C-H bond that can act as a weak hydrogen bond donor, offering unique opportunities for protein-ligand interactions.[2]

Physicochemical Properties of this compound

While experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on the known characteristics of structurally similar compounds and computational predictions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C8H4F6 | Provides the elemental composition. |

| Molecular Weight | 218.11 g/mol | Influences diffusion and transport properties. |

| logP | ~3.5-4.0 | Indicates high lipophilicity, impacting solubility and membrane permeability. |

| Boiling Point | ~150-170 °C | Relevant for purification and handling. |

| pKa | Not readily ionizable | The absence of acidic or basic centers affects solubility and interaction profiles. |

| Polar Surface Area | ~0 Ų | Suggests low potential for forming hydrogen bonds, impacting solubility and permeability. |

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis and Reactivity

A plausible synthetic route to this compound would likely involve the introduction of the difluoromethyl group onto a pre-functionalized benzotrifluoride ring. One common method for introducing a -CHF2 group is the deoxyfluorination of a corresponding aldehyde using reagents such as diethylaminosulfur trifluoride (DAST).

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic approach for this compound.

The reactivity of the aromatic ring is significantly influenced by the three fluorine-containing substituents. The trifluoromethyl and difluoromethyl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution, while the fluorine atom is deactivating but ortho-, para-directing. This complex interplay of electronic effects makes the prediction of substitution patterns challenging and often requires empirical determination.

Experimental Protocols: Characterization of Fluorinated Benzotrifluorides

Given the lack of specific experimental data for the title compound, this section outlines a general workflow for the characterization of a related, well-documented analogue, 2-Bromo-5-fluorobenzotrifluoride , which can be adapted for this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of fluorinated organic molecules.

-

¹H NMR: Provides information on the number and chemical environment of protons. The proton of the difluoromethyl group would appear as a characteristic triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: Directly observes the fluorine nuclei, providing distinct signals for the -CF3, -CHF2, and aromatic fluorine atoms. The chemical shifts and coupling constants are highly informative for confirming the substitution pattern.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The signals for carbons attached to fluorine will be split into multiplets due to C-F coupling.

4.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

4.3. Chromatographic Purity Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the synthesized compound.

Caption: General workflow for the synthesis and characterization of fluorinated benzotrifluorides.

The Role of the Difluoromethyl Group in Drug Discovery

The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor.[2] Its lipophilic nature can enhance membrane permeability and oral bioavailability.[2] Furthermore, the C-H bond in the -CHF2 group is more resistant to metabolic oxidation compared to a methyl or methylene group, which can lead to an improved pharmacokinetic profile.[2] The introduction of a difluoromethyl group can, therefore, be a valuable strategy to optimize the properties of a lead compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. While detailed experimental data for this specific molecule is currently limited, this guide provides a framework for its synthesis, characterization, and potential applications based on established principles of fluorine chemistry and data from analogous compounds. The unique combination of a trifluoromethyl, a difluoromethyl, and a fluorine substituent on the benzene ring offers a rich design space for medicinal chemists to explore in their quest for new and improved drugs. Further experimental investigation into the precise physicochemical and biological properties of this compound is highly warranted.

References

-

PubChem. Benzene, 1,2-difluoro-4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

- Google Patents. The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

PubChem. 5-Fluoro-2-nitrobenzotrifluoride. National Center for Biotechnology Information. [Link]

-

A-Z Chemical. 5-Chloro-2-fluorobenzotrifluoride. [Link]

-

SpectraBase. 1-(Difluoromethyl)-4-(trifluoromethyl)benzene. [Link]

-

PubChem. 1-Fluoro-2,4-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

OSTI.gov. Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. [Link]

-

CheMondis. This compound. [Link]

-

PubChem. 2-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol. [Link]

-

NIST. Benzene, 1-fluoro-4-(trifluoromethyl)-. [Link]

-

ResearchGate. A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. [Link]

-

PubChem. 5-(Fluoromethyl)-2-methylbenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Fluoro-2-(isocyanatomethyl)-1,3-dimethoxybenzene. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. [Link]

-

National Institutes of Health. Radiodifluoromethylation of well-functionalized molecules. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-(Difluoromethyl)-2-fluorobenzotrifluoride

Abstract

This technical guide provides an in-depth examination of a robust and scientifically-grounded synthetic pathway for producing 5-(Difluoromethyl)-2-fluorobenzotrifluoride, a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. The difluoromethyl (CHF₂) group is a critical pharmacophore, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, thereby enhancing molecular properties such as metabolic stability and binding affinity.[1] This document details a strategic two-step synthesis commencing with the regioselective formylation of 2-fluorobenzotrifluoride, followed by a direct deoxofluorination to yield the target molecule. The causality behind experimental choices, detailed protocols, and process validation are discussed to provide researchers, chemists, and drug development professionals with a comprehensive and actionable resource for laboratory and potential scale-up applications.

Introduction and Strategic Overview

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal and agricultural chemistry.[2] Molecules such as this compound are valuable building blocks, leveraging the synergistic effects of the trifluoromethyl (-CF₃), fluoro (-F), and difluoromethyl (-CHF₂) moieties to modulate the electronic and steric properties of parent compounds. The synthesis of such polyfluorinated arenes, however, requires precise control over regioselectivity and the use of specialized fluorinating agents.

This guide focuses on a logical and efficient synthetic approach:

-

Installation of a Functional Handle: Introduction of a formyl (-CHO) group onto the commercially available 2-fluorobenzotrifluoride scaffold.

-

Conversion to the Difluoromethyl Group: Deoxyfluorination of the resulting aldehyde to the target -CHF₂ group.

This strategy is predicated on the well-established reactivity of the starting materials and the reliability of the chosen transformations, making it an attractive route for both discovery and process chemistry.

Retrosynthetic Analysis

A retrosynthetic analysis reveals the strategic disconnection of the target molecule into readily accessible precursors. The primary disconnection involves the functional group interconversion (FGI) of the difluoromethyl group back to a more synthetically tractable aldehyde. A subsequent C-C bond disconnection via a formylation reaction leads back to the starting material, 2-fluorobenzotrifluoride.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthesis Pathway: A Two-Step Approach

This section provides a detailed exploration of the recommended synthetic route, including the rationale for reagent selection and step-by-step experimental protocols.

Step 1: Vilsmeier-Haack Formylation of 2-Fluorobenzotrifluoride

Principle & Causality: The initial step is the regioselective introduction of a formyl group onto the 2-fluorobenzotrifluoride (CAS 392-85-8) ring.[3] The Vilsmeier-Haack reaction is the method of choice due to its reliability for formylating electron-rich or moderately activated aromatic systems.[4][5][6] The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[7][8]

Regioselectivity: The directing effects of the substituents on the aromatic ring are critical for the success of this transformation.

-

The fluoro group at C2 is a strongly activating, ortho-, para- director.

-

The trifluoromethyl group at C1 is a strongly deactivating, meta- director.

The combined influence of these groups overwhelmingly directs the incoming electrophile to the C5 position, which is para to the activating fluorine atom and meta to the deactivating trifluoromethyl group. This high degree of regiocontrol obviates the need for complex purification to remove isomers.

Caption: Regioselectivity analysis for Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 5-Formyl-2-fluorobenzotrifluoride

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add 2-fluorobenzotrifluoride (1.0 equiv.) to the reaction mixture dropwise via the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice.

-

Hydrolysis: Add a saturated aqueous solution of sodium acetate to neutralize the mixture and hydrolyze the iminium intermediate. Stir vigorously for 1 hour.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield 5-formyl-2-fluorobenzotrifluoride as a pure solid or oil.

Step 2: Deoxyfluorination of 5-Formyl-2-fluorobenzotrifluoride

Principle & Causality: This step converts the aldehyde carbonyl group into the target gem-difluoromethyl group. This transformation is a nucleophilic fluorination.[9] While several reagents exist, modern deoxyfluorinating agents offer improved safety and efficiency over classical reagents like sulfur tetrafluoride (SF₄).[10]

Reagent Selection:

-

(Diethylamino)sulfur Trifluoride (DAST): A widely used reagent, but it is known for its thermal instability, which can lead to hazardous decomposition.

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A preferred alternative to DAST due to its significantly higher thermal stability, making it safer for laboratory and scale-up operations.[11][12][13] It efficiently converts aldehydes to gem-difluorides under mild conditions.[12]

-

XtalFluor-E®: A crystalline, solid reagent that offers enhanced safety and ease of handling, capable of performing deoxofluorination at room temperature.[14][15][16]

For this guide, Deoxo-Fluor® is selected as the reagent of choice, balancing high reactivity with improved thermal safety.[12]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a dry polytetrafluoroethylene (PTFE) or polyethylene flask under a nitrogen atmosphere, add a solution of 5-formyl-2-fluorobenzotrifluoride (1.0 equiv.) in an anhydrous, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C. Add Deoxo-Fluor® (1.5-2.0 equiv.) dropwise via a syringe. Caution: Deoxo-Fluor® reacts violently with water. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by ¹⁹F NMR or GC-MS.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Process Summary and Data

The following table summarizes the key parameters for the proposed two-step synthesis. Yields are estimated based on analogous transformations in the chemical literature.

| Step | Transformation | Starting Material | Key Reagents | Solvent | Typical Yield | Purity |

| 1 | Vilsmeier-Haack Formylation | 2-Fluorobenzotrifluoride | POCl₃, DMF | DMF | 70-85% | >97% |

| 2 | Deoxyfluorination | 5-Formyl-2-fluorobenzotrifluoride | Deoxo-Fluor® | Dichloromethane | 65-80% | >98% |

Conclusion

The synthetic pathway detailed in this guide, proceeding via a Vilsmeier-Haack formylation followed by a Deoxo-Fluor® mediated deoxyfluorination, represents a highly efficient and reliable method for the production of this compound. The high regioselectivity of the initial formylation and the superior safety profile of modern fluorinating agents make this route particularly attractive for researchers in the pharmaceutical and agrochemical sectors. By providing a clear rationale and detailed protocols, this guide serves as a practical tool for the synthesis of this valuable fluorinated building block.

References

- Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. (2021). Tetrahedron Letters.

- Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Deoxyfluorination of (Hetero)aryl Aldehydes Using Tetramethylammonium Fluoride and Perfluorobutanesulfonyl Fluoride or Trifluoro. (n.d.). University of Michigan Library.

- Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. (2021). Semantic Scholar.

- Ph2S/Selectfluor-Promoted Deoxydifluorination of Aldehydes | Request PDF. (2025).

- 2-Bromo-5-fluorobenzotrifluoride synthesis. (n.d.). ChemicalBook.

- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.

- Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press.

- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis.

- 5-Bromo-2-fluorobenzotrifluoride. (n.d.). ChemTik.

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (2013).

- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.

- Vilsmeier-Haack Reaction. (2021). YouTube.

- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. (2025).

- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.

- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (2020).

- Exploring the Chemistry of 2-Fluorobenzotrifluoride: Synthesis and Material Applic

- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (2015).

- Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.

- Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. (2025). Benchchem.

- The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- 2-FLUORO-5-FORMYLBENZONITRILE synthesis. (n.d.). ChemicalBook.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. youtube.com [youtube.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

- 13. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 14. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

The Difluoromethyl Group: A Strategic Asset in Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely versatile tool, offering a nuanced modulation of physicochemical and biological properties that often surpasses its more famous counterpart, the trifluoromethyl (CF3) group. This technical guide provides a comprehensive exploration of the biological activity of compounds containing the difluoromethyl group. We will delve into the fundamental principles governing its influence on molecular properties, its role as a strategic bioisostere, and the practical methodologies for its incorporation and evaluation. This guide is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively leverage the difluoromethyl group in the design of next-generation therapeutics and agrochemicals.

The Unique Physicochemical Profile of the Difluoromethyl Group

The difluoromethyl group's influence on a molecule's biological activity stems from a unique combination of electronic and steric properties. Unlike the trifluoromethyl group, the CF2H moiety possesses an acidic proton, enabling it to function as a weak hydrogen bond donor.[1][2][3] This "lipophilic hydrogen bond donor" characteristic is a key differentiator, allowing for novel interactions with biological targets.[2][4][5]

A Modulator of Lipophilicity and Acidity

The introduction of a difluoromethyl group generally increases a compound's lipophilicity, a critical factor for membrane permeability and bioavailability.[1][6] However, this effect is more moderate compared to the trifluoromethyl group, offering a finer tuning of this crucial property.[4] The experimental ΔlogP (water-octanol) values for replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, indicating that the impact on lipophilicity is context-dependent and influenced by the surrounding molecular framework.[2][3]

The strong electron-withdrawing nature of the two fluorine atoms significantly impacts the acidity (pKa) of neighboring functional groups. For instance, the incorporation of a difluoromethyl group can lower the pKa of nearby nitrogen atoms, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility and target engagement.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating a difluoromethyl group is the enhancement of metabolic stability.[1][4] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it resistant to oxidative metabolism by enzymes such as cytochrome P450s.[6] By replacing a metabolically labile C-H bond with a C-CF2H unit, the metabolic half-life of a drug candidate can be significantly extended, leading to improved pharmacokinetic profiles.[7]

| Property | Methyl (-CH3) | Hydroxyl (-OH) | Trifluoromethyl (-CF3) | Difluoromethyl (-CF2H) |

| Hydrogen Bonding | None | Donor & Acceptor | Acceptor | Weak Donor |

| Lipophilicity (π) | +0.5 | -0.7 | +0.88 | ~+0.1 to +0.4 |

| Metabolic Stability | Low | Low to Moderate | High | High |

| Bioisosteric Role | - | Thiol, Amine | Halogens (e.g., Cl) | Hydroxyl, Thiol, Amine |

Table 1: Comparative Physicochemical Properties of the Difluoromethyl Group and Other Common Functional Groups.

The Difluoromethyl Group as a Bioisosteric Mimic

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. The difluoromethyl group has proven to be an effective bioisostere for several key functional groups, most notably the hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][3][8]

Mimicking the Hydroxyl Group

The CF2H group is widely considered a metabolically stable bioisostere of the hydroxyl group.[9] This is attributed to its similar size and, crucially, its ability to act as a hydrogen bond donor, mimicking the role of the hydroxyl proton in target-ligand interactions.[9][10] This bioisosteric replacement can lead to compounds with maintained or even improved binding affinity while overcoming the metabolic liabilities often associated with hydroxyl groups.

Caption: Bioisosteric replacement of a hydroxyl group with a difluoromethyl group to enhance metabolic stability while maintaining hydrogen bonding capability.

Synthetic Strategies for Introducing the Difluoromethyl Group

The successful application of the difluoromethyl group in drug discovery relies on efficient and versatile synthetic methodologies for its incorporation into diverse molecular scaffolds. These methods can be broadly categorized into nucleophilic, electrophilic, and radical difluoromethylation reactions.[1]

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation typically involves the use of reagents that can deliver a "CF2H-" equivalent. A common approach is the use of (difluoromethyl)trimethylsilane (TMSCF2H), which can be activated by a fluoride source to generate the difluoromethyl anion.

Electrophilic and Radical Difluoromethylation

Electrophilic difluoromethylating agents, such as S-(difluoromethyl)diarylsulfonium salts, are employed to introduce the CF2H group onto nucleophilic substrates. Radical difluoromethylation has also emerged as a powerful tool, particularly for the late-stage functionalization of complex molecules.[10] Reagents like zinc bis(difluoromethanesulfinate) (DFMS) can generate the difluoromethyl radical under photoredox or thermal conditions.

Experimental Protocols for Evaluating Difluoromethylated Compounds

The rational design of difluoromethyl-containing compounds requires robust experimental validation of their physicochemical and biological properties.

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a difluoromethylated compound.

Materials:

-

Test compound (e.g., 10 mM stock in DMSO)

-

Positive control (a compound with known metabolic instability)

-

Negative control (a compound with known metabolic stability)

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard for quenching and analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Caption: Workflow for the in vitro metabolic stability assay of difluoromethylated compounds.

Case Studies: The Difluoromethyl Group in Action

The strategic use of the difluoromethyl group has led to the development of successful drugs and agrochemicals.

-

Pantoprazole: This proton pump inhibitor, used to treat acid reflux and ulcers, features a difluoromethoxy group on its benzimidazole core.[11] The difluoromethyl moiety contributes to its metabolic stability and optimal pharmacokinetic profile.

-

Agrochemicals: The difluoromethyl group is increasingly found in modern fungicides and herbicides.[12][13][14] For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole is a key structural motif in several successful fungicides, where it enhances their efficacy and metabolic resistance.[10]

Conclusion and Future Perspectives

The difluoromethyl group is far more than just a fluorinated analogue of a methyl or hydroxyl group. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability and fine-tune lipophilicity, makes it a powerful and strategic tool in the hands of medicinal chemists and agrochemical designers. As synthetic methodologies for its introduction continue to evolve, we can anticipate an even greater proliferation of innovative and effective difluoromethyl-containing compounds in the pipelines of drug and agrochemical discovery. The nuanced and context-dependent effects of this fascinating functional group underscore the importance of a deep understanding of its properties for the rational design of future bioactive molecules.

References

- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

-

Tarasova, A. A., & Ngai, M.-Y. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 8(12), 11403–11413. [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

-

Ferreira, R. J., Ferreira, M.-J. U., & dos Santos, D. J. V. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3709. [Link]

-

ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

-

Nguyen, B., Tieu, W., & Ma, C. (2019). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Organic & Biomolecular Chemistry, 17(23), 5779–5784. [Link]

- National Institutes of Health. (2024).

-

ResearchGate. (n.d.). A) Difluoromethyl‐containing pharmaceuticals and agrochemicals.... Retrieved January 22, 2026, from [Link]

-

Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(42), 11073–11076. [Link]

-

Zafrani, Y., & Saphier, S. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry, 62(11), 5606–5614. [Link]

-

Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. [Link]

-

Wu, S., Song, H., & Hu, M. (2020). Synthesis of Difluoromethylated Compounds. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials. [Link]

-

ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved January 22, 2026, from [Link]

-

Champagne, P. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7036–7088. [Link]

-

Zafrani, Y., & Saphier, S. (2020). CF2H, a fascinating group for application in drug development enabling modulation of many molecular properties. Expert Opinion on Drug Discovery, 15(12), 1435–1440. [Link]

-

Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Hu, J. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2969–2984. [Link]

-

PubMed. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry, 72(39), 21344–21363. [Link]

-

ResearchGate. (n.d.). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. Retrieved January 22, 2026, from [Link]

-

Koyiparambath, V. P., Rangarajan, T. M., Kim, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Ford, J., Ortalli, S., & Gouverneur, V. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(26), e202404957. [Link]

-

ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties. Retrieved January 22, 2026, from [Link]

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 60(6), 1626–1631. [Link]

-

ResearchGate. (n.d.). Federal Drug Administration-approved drugs that contain the difluoromethyl group. Retrieved January 22, 2026, from [Link]

-

Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 68(4), 208–214. [Link]

-

ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. Retrieved January 22, 2026, from [Link]

-

PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 9. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Metabolic Stability of the Difluoromethyl Group in Drug Candidates

Introduction: The Strategic Role of the Difluoromethyl Group in Modern Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of lead optimization. Among these, the difluoromethyl (CHF2) group has emerged as a uniquely versatile tool, offering a nuanced profile of physicochemical properties that can profoundly influence a drug candidate's efficacy and developability. Unlike the more electron-rich trifluoromethyl (CF3) group, the CHF2 moiety possesses a fascinating duality: it is a lipophilic yet weak hydrogen bond donor. This characteristic allows it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, which are common pharmacophores but often susceptible to metabolic degradation[1][2].

The strategic replacement of a methyl group with a difluoromethyl group can enhance metabolic stability, modulate lipophilicity, and introduce new hydrogen bonding interactions that may improve target affinity and selectivity[3][4]. The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the C-H bond, enabling it to interact with hydrogen bond acceptors in a protein's active site[5]. This unique combination of properties—enhanced metabolic stability, modulated pKa, and the ability to form favorable interactions with biological targets—underpins the growing prevalence of CHF2-containing compounds in the drug discovery pipeline[2]. However, harnessing the full potential of this group requires a deep understanding of its metabolic fate. This guide provides a comprehensive overview of the metabolic pathways of the difluoromethyl group and details the state-of-the-art methodologies for assessing its stability.

Metabolic Landscape of the Difluoromethyl Group: Understanding the Biochemical Pathways

The metabolic stability of the difluoromethyl group is a key attribute that medicinal chemists seek to leverage. While generally more robust than its non-fluorinated counterparts, the CHF2 group is not metabolically inert. The primary route of metabolism is oxidative, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues[6][7].

The initial and rate-limiting step is the abstraction of the hydrogen atom from the difluoromethyl group by a highly reactive oxygen species at the heme-iron center of the CYP enzyme, forming a difluoromethyl radical[3]. This radical is then further oxidized to an unstable gem-difluoroalcohol intermediate. This intermediate can then undergo one of several transformations:

-

Hydrolysis: The gem-difluoroalcohol can spontaneously eliminate hydrogen fluoride (HF) to form an acyl fluoride. This highly reactive acyl fluoride is then rapidly hydrolyzed by water to the corresponding carboxylic acid, releasing a second equivalent of HF.

-

Glucuronidation: The gem-difluoroalcohol can also be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more water-soluble glucuronide conjugate, which is then readily excreted.

The relative contribution of these pathways depends on the specific chemical context of the difluoromethyl group within the molecule and the specific CYP isozymes involved. It is crucial to identify these metabolic pathways early in drug discovery to mitigate potential bioactivation risks and to guide the design of more stable analogues[8].

Below is a diagram illustrating the principal metabolic pathway of the difluoromethyl group.

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to 5-(Difluoromethyl)-2-fluorobenzotrifluoride: Sourcing, Quality Control, and Application

Introduction: A Trifecta of Fluorination in a Single Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. 5-(Difluoromethyl)-2-fluorobenzotrifluoride (CAS No. 1214364-78-9) represents a particularly compelling building block for researchers. This compound features three distinct fluorine environments on a single aromatic ring: a trifluoromethyl (CF₃) group, a difluoromethyl (CHF₂) group, and an aromatic fluorine (Ar-F) substituent. This trifecta offers a nuanced toolkit for modulating molecular properties, making it a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

The trifluoromethyl group is a well-established bioisostere for a wide range of functional groups, prized for its ability to enhance metabolic stability and binding interactions. The difluoromethyl group, acting as a lipophilic hydrogen bond donor, offers a unique alternative to hydroxyl or thiol groups, capable of improving cell permeability and target engagement. The additional fluorine atom on the aromatic ring provides another point for modifying electronic properties or for use as a handle in cross-coupling reactions. This guide provides an in-depth overview of the commercial landscape for this reagent, outlines critical quality control procedures, and discusses its application in a research context.

Chemical & Physical Properties

A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, purification, and safety considerations. While comprehensive, verified data for this specific molecule is not always aggregated in a single source, the table below compiles key identifiers and typical properties based on supplier information and data from structurally related compounds.

| Property | Value | Source(s) |

| CAS Number | 1214364-78-9 | [1][2][3][4] |

| Synonym | 4-(Difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene | [5] |

| Molecular Formula | C₈H₄F₆ | Inferred from Structure |

| Molecular Weight | 234.11 g/mol | Inferred from Formula |

| Physical Form | Typically a liquid (Pale yellow to colorless) | [6] |

| Purity | Commonly available at ≥95% or ≥98% | [6] |

Note: Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for precise batch-to-batch data.

Key Applications in Research & Development

The utility of this compound stems from the synergistic effects of its fluorine substituents. Its application is primarily driven by the need to introduce these specific groups into larger, more complex target molecules.

-

Pharmaceutical Development : The primary application lies in medicinal chemistry as a scaffold or intermediate. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug candidate.[7] The difluoromethyl group is a valuable bioisostere for a hydroxyl or thiol group, capable of forming hydrogen bonds while increasing lipophilicity, which can improve oral bioavailability.[7] The aromatic fluorine can be used to fine-tune the electronics of the ring system or serve as a site for nucleophilic aromatic substitution (SNAᵣ) reactions.

-

Agrochemicals : Similar to pharmaceuticals, this building block is used in the synthesis of advanced pesticides and herbicides.[7] The fluorine moieties contribute to the potency and environmental persistence of the final active ingredient, allowing for lower application rates and improved efficacy.[7]

-

Materials Science : Fluorinated aromatic compounds are integral to the development of high-performance polymers, liquid crystals, and coatings.[7] Incorporation of this molecule can impart desirable properties such as thermal stability, chemical resistance, and specific dielectric properties.

Commercial Availability and Supplier Overview

This compound is available from a range of specialty chemical suppliers that cater to the research and development sector. Availability typically ranges from gram to kilogram scales. When selecting a supplier, researchers should consider not only price but also purity, available documentation (CoA, SDS), and lead times.

| Supplier | Notes / Available Information |

| BLD Pharm | Lists the compound with CAS number 393-37-3, which is a related bromo-analogue, but also appears in searches for the target CAS.[8] Researchers should verify the correct product. |

| Cenik Chemicals | A UK-based supplier listing the product with various grades.[2] |

| XinChem | A China-based supplier listing the product by CAS number.[1] |

| AccelaChem | Lists the compound under its synonym 4-(Difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene.[5] |

| Fluorochem | A well-known supplier of fluorinated compounds; likely to carry this or structurally similar reagents.[9] |

| AstaTech, Inc. (via Sigma-Aldrich) | Lists a related bromo-analogue, indicating capabilities in this area of chemistry.[6] |

Disclaimer: This is not an exhaustive list, and supplier availability may change. Researchers are encouraged to perform their own market analysis.

Workflow for Supplier Evaluation and Quality Control

Ensuring the identity and purity of a starting material is a critical, non-negotiable step in any synthetic workflow. Failure to do so can result in failed reactions, difficult purifications, and irreproducible results. The following workflow and protocol are designed to provide a robust system for validating a commercial sample of this compound.

Caption: Supplier Evaluation and Quality Control Workflow.

Experimental Protocol: GC-MS for Identity and Purity Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and accessible technique for confirming the molecular weight and assessing the purity of volatile and semi-volatile compounds.

Objective: To confirm the molecular weight of this compound and to estimate its purity by identifying any potential contaminants.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Create a dilute sample for injection by taking 100 µL of the stock solution and diluting it into another 900 µL of the solvent.

-

-

Instrument Setup (Typical Conditions):

-

GC Column: A standard non-polar column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm x 0.25 µm.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Purity Assessment: Integrate the total ion chromatogram (TIC). The purity can be estimated as the area of the main peak divided by the total area of all peaks. A purity of >98% is common for this type of reagent.[7]

-

Identity Confirmation: Examine the mass spectrum of the main peak. Look for the molecular ion (M⁺) at m/z = 234.11. Also, look for characteristic fragmentation patterns, such as the loss of fluorine (-19), CHF₂ (-51), or CF₃ (-69). The fragmentation pattern should be consistent with the expected structure. Public databases like the NIST Chemistry WebBook can be used to compare spectra of related compounds.[10]

-

Illustrative Synthetic Application Workflow

This compound is a building block, meaning its value is realized in its conversion to a more complex molecule. A common application would be a nucleophilic aromatic substitution (SNAᵣ) reaction, where the fluorine at the 2-position is displaced by a nucleophile.

Caption: General workflow for an SNAᵣ reaction.

Handling and Storage Recommendations

As with all fluorinated organic compounds, proper handling is essential for safety. While the toxicological properties of this specific compound may not be fully investigated, data from similar chemicals provide a strong basis for prudent laboratory practices.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[11] May cause respiratory irritation.[9]

-

Exposure Avoidance: Avoid contact with skin and eyes as it may cause irritation.[9][11] In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

Note: Always consult the material safety data sheet (SDS) provided by your supplier for the most accurate and comprehensive safety information.

References

-

CheMondis. (n.d.). Top this compound : Suppliers, Manufacturers & Producers in 2025. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,2-difluoro-4-(trifluoromethyl)-. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Product Search. Retrieved from [Link]

-

AccelaChem. (n.d.). 1261876-28-1,2-Bromo-4-(difluoromethyl)anisole. Retrieved from [Link]

-

Scribd. (n.d.). Speciality Chemicals Product List. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-(trifluoromethyl)-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]

-

WorldOfChemicals. (n.d.). L-Glutathione Oxidized Disodium Salt, Bio Grade (CAS No. 103239-24-3). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CheMondis Marketplace [chemondis.com]

- 3. Product Search - BuyersGuideChem [buyersguidechem.com]

- 4. ministryofmaterial.com [ministryofmaterial.com]

- 5. 1261876-28-1,2-Bromo-4-(difluoromethyl)anisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 5-BROMO-2-(DIFLUOROMETHYL)BENZOTRIFLUORIDE | 1214352-15-4 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 393-37-3|5-Bromo-2-fluorobenzotrifluoride|BLD Pharm [bldpharm.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Benzene, 1-fluoro-4-(trifluoromethyl)- [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

The Benzotrifluoride Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzotrifluoride moiety, characterized by a trifluoromethyl group appended to a benzene ring, has emerged as a cornerstone in contemporary drug discovery and development. Its unique physicochemical properties, including high lipophilicity, metabolic stability, and the ability to modulate electronic characteristics, have established it as a privileged scaffold in the medicinal chemist's toolkit. This technical guide provides a comprehensive review of the literature on substituted benzotrifluorides in medicinal chemistry, delving into their synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern their therapeutic potential. Through an exploration of key experimental protocols, mechanistic insights, and case studies of approved drugs, this document serves as an authoritative resource for professionals engaged in the pursuit of novel therapeutics.

The Strategic Advantage of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group, but it imparts profoundly different and often advantageous properties to a parent molecule.[1] Its strong electron-withdrawing nature, significant hydrophobicity, and the inertness of the carbon-fluorine bonds are key to its utility in medicinal chemistry.[1]

The introduction of a trifluoromethyl group can significantly influence a drug candidate's profile in several ways:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This often leads to an increased half-life and improved bioavailability of the drug.

-

Increased Lipophilicity: The CF3 group is highly lipophilic, with a Hansch π value of +0.88.[3] This property can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[3]

-

Modulation of pKa: The potent electron-withdrawing effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target binding.

-

Improved Binding Affinity and Selectivity: The trifluoromethyl group can engage in favorable interactions with biological targets, including hydrophobic interactions and dipole-dipole interactions. Its steric bulk, larger than a methyl group, can also contribute to enhanced binding affinity and selectivity for the target receptor or enzyme.[2]

These properties have led to the incorporation of the trifluoromethyl group into a wide array of FDA-approved drugs, spanning various therapeutic areas such as oncology, infectious diseases, and neurology.[1][4]

Synthetic Strategies for Substituted Benzotrifluorides

The synthesis of substituted benzotrifluorides is a critical aspect of their exploration in medicinal chemistry. A variety of synthetic methodologies have been developed to introduce the benzotrifluoride scaffold and to further functionalize it.

Fundamental Synthesis of the Benzotrifluoride Core

A common industrial method for the preparation of benzotrifluoride involves the fluorination of benzotrichloride with hydrogen fluoride.[5] This reaction is typically carried out in the gaseous phase in the presence of a catalyst, such as aluminum fluoride.[5]

Experimental Protocol: Gaseous-Phase Fluorination of Benzotrichloride [5]

-

Catalyst Preparation: Prepare an aluminum fluoride catalyst.

-

Reaction Setup: Introduce gaseous benzotrichloride and hydrogen fluoride into a heated reaction chamber containing the catalyst. The reaction is typically conducted at temperatures between 200°C and 450°C.

-

Reaction: The reactants are passed over the catalyst bed, where the chlorine atoms of the trichloromethyl group are substituted with fluorine atoms.

-

Work-up: The product stream, containing benzotrifluoride, hydrogen chloride, and unreacted starting materials, is cooled. The benzotrifluoride is then purified by distillation.

A liquid-phase process is also utilized, reacting benzotrichloride with hydrogen fluoride under pressure in the presence of a catalyst like aluminum chloride and activated charcoal.[6]

Functionalization of the Benzotrifluoride Ring

Once the benzotrifluoride core is obtained, further substitutions on the aromatic ring are often necessary to achieve the desired biological activity.

Diagram: General Strategies for Functionalizing Benzotrifluoride

Caption: Key pathways for the functionalization of the benzotrifluoride ring.

A notable synthetic route involves the hydrogenation of benzotrifluorides substituted with both fluorine and chlorine in the presence of a catalyst and a hydrogen chloride acceptor to yield fluorine-substituted benzotrifluorides.[7]

Pharmacological Activities and Structure-Activity Relationships (SAR)

Substituted benzotrifluorides have demonstrated a broad spectrum of pharmacological activities, underscoring their versatility in drug design.

Anticancer Activity

The benzotrifluoride moiety is present in several potent anticancer agents. For instance, Alpelisib , a phosphatidylinositol 3-kinase (PI3K) inhibitor approved for the treatment of breast cancer, features a trifluoromethyl group on a pyridine ring, which contributes to its high metabolic stability and binding affinity.[8] The trifluoromethyl group forms a hydrogen bond with a key residue (K802) in the PI3K binding site.[8]

Table 1: Examples of FDA-Approved Drugs Containing the Trifluoromethyl Group

| Drug Name | Therapeutic Area | Role of the Trifluoromethyl Group |

| Alpelisib | Oncology | Enhances metabolic stability and binding affinity to PI3K.[8] |

| Pretomanid | Infectious Disease (Tuberculosis) | Part of the TFM-substituted benzyl ether moiety, crucial for its antimycobacterial activity.[1] |

| Tipranavir | Infectious Disease (HIV) | The trifluoromethyl-2-pyridyl moiety interacts with the S3 subsite of the HIV protease enzyme.[1] |

| Berotralstat | Hereditary Angioedema | Contributes to the overall physicochemical properties and pharmacological activity.[1] |

Antimicrobial and Antiviral Activity

The lipophilicity imparted by the benzotrifluoride group can be advantageous for antimicrobial and antiviral drugs, facilitating their penetration into microbial cells or host cells infected with viruses. Pretomanid , a drug used to treat drug-resistant tuberculosis, contains a trifluoromethyl-substituted benzyl ether moiety that is essential for its activity.[1] In the realm of antiviral therapy, Tipranavir , a non-peptidic protease inhibitor for HIV, incorporates a trifluoromethyl-2-pyridyl group that plays a critical role in its binding to the viral protease.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted benzotrifluorides is highly dependent on the nature and position of the substituents on the aromatic ring. A study on the direct photolysis of benzotrifluoride derivatives revealed that strong electron-donating groups enhance the reactivity of the trifluoromethyl group.[9] While this study focused on photochemical reactivity, it underscores the significant influence of ring substituents on the properties of the trifluoromethyl moiety.

Diagram: SAR Considerations for Substituted Benzotrifluorides

Caption: The interplay between the core scaffold, substituents, and biological activity.

Future Perspectives and Conclusion

The substituted benzotrifluoride scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The unique combination of properties conferred by the trifluoromethyl group provides a powerful tool for optimizing drug candidates.[3] Future research in this area will likely focus on the development of novel synthetic methodologies for the precise and efficient functionalization of the benzotrifluoride ring, as well as the exploration of new therapeutic applications for this privileged motif. A deeper understanding of the intricate structure-activity relationships will further empower medicinal chemists to design and synthesize next-generation therapeutics with improved efficacy and safety profiles. The continued success of drugs containing the benzotrifluoride moiety is a testament to its enduring importance in the quest for innovative medicines.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Trifluoromethyl Group in Medical Chemistry. ACS Publications. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

- Process for preparing benzotrifluoride and its derivatives.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. PubMed. [Link]

-

Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PubMed Central. [Link]

- Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.

-

(PDF) Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. ResearchGate. [Link]

-